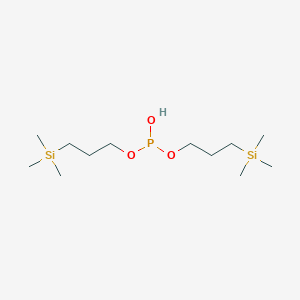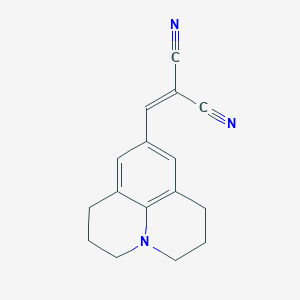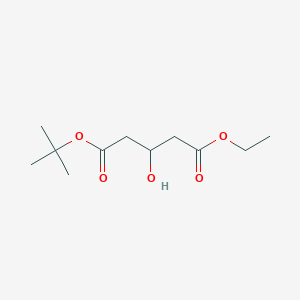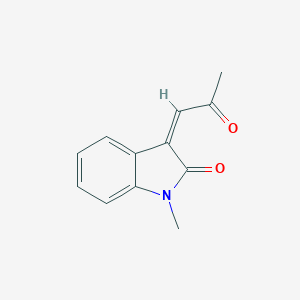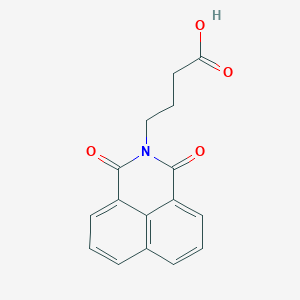
Virstatin
Übersicht
Beschreibung
Virstatin is a small molecule known for its ability to inhibit the activity of the cholera protein, ToxT . This compound was first identified in 2005 through a phenotypic screen of a chemical library, and its efficacy was demonstrated in infected mice . This compound is an isoquinoline alkaloid and has shown significant potential in reducing the virulence of Vibrio cholerae, the bacterium responsible for cholera .
Wissenschaftliche Forschungsanwendungen
Virstatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird in der Forschung über bakterielle Virulenz und die Mechanismen der Pathogenität eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität des ToxT-Proteins in Vibrio cholerae hemmt . ToxT ist ein transkriptioneller Regulator, der die Expression von Virulenzfaktoren steuert, darunter Cholera-Toxin und Toxin-regulierte Pili . Indem es verhindert, dass ToxT dimerisiert und an DNA bindet, reduziert this compound effektiv die Expression dieser Virulenzfaktoren und verringert so die Fähigkeit des Bakteriums, Krankheiten zu verursachen .
Wirkmechanismus
Target of Action
Virstatin is a small molecule that primarily targets the cholera protein, ToxT . ToxT is a key virulence factor in Vibrio cholerae, the bacterium responsible for cholera . It plays a crucial role in the expression of other virulence factors, including cholera toxin and the toxin-coregulated pilus .
Mode of Action
This compound acts by inhibiting the activity of ToxT . It achieves this by preventing the dimerization of the transcriptional activator ToxT . This inhibition disrupts the ability of ToxT to activate the expression of virulence factors, thereby reducing the virulence of Vibrio cholerae .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ToxT-regulated virulence pathway in Vibrio cholerae . By inhibiting ToxT, this compound prevents the expression of the cholera toxin and the toxin-coregulated pilus . These are major virulence factors that contribute to the pathogenicity of Vibrio cholerae .
Pharmacokinetics
It is known that this compound interacts with human serum albumin, which could potentially influence its distribution and elimination
Result of Action
The primary result of this compound’s action is a significant reduction in the virulence of Vibrio cholerae . By inhibiting ToxT, this compound prevents the expression of key virulence factors, thereby reducing the bacterium’s ability to cause disease . In addition, this compound has been shown to inhibit biofilm formation and motility in Acinetobacter baumannii, demonstrating its potential as an antibiofilm agent .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the formation of biofilms, which this compound inhibits, can be influenced by factors such as nutrient availability and physical conditions . .
Biochemische Analyse
Biochemical Properties
Virstatin interacts with human serum albumin (HSA) through various biophysical methods . The binding of this compound to HSA was monitored using different isomeric forms of HSA by absorption and fluorescence spectroscopy .
Cellular Effects
The interaction of this compound with HSA leads to a considerable quenching of the intrinsic fluorescence of HSA . This suggests that this compound may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The distance between the donor (Trp214 in HSA) and the acceptor (this compound), obtained from Forster-type fluorescence resonance energy transfer (FRET), was found to be 3.05 nm . This indicates that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The binding of this compound to HSA is an enthalpy-driven process . Over time, this interaction leads to conformational changes in HSA, as observed from circular dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy . This suggests that this compound may have long-term effects on cellular function.
Vorbereitungsmethoden
Virstatin can be synthesized through a simple two-step process . The synthetic route involves the reaction of 1,8-naphthalimide with butyric acid under specific conditions . The reaction conditions typically include the use of a solvent such as dimethylformamide and a catalyst like triethylamine . The product is then purified through recrystallization to obtain pure this compound
Analyse Chemischer Reaktionen
Virstatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Reduktion von this compound kann Alkohol-Derivate ergeben.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Naphthalimid-Teil.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Virstatin ist einzigartig in seiner spezifischen Hemmung von ToxT. Ähnliche Verbindungen umfassen:
Isochinolin-Alkoide: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf und zeigen verschiedene biologische Aktivitäten.
Andere Antivirulenzmittel: Verbindungen wie this compound, die die bakterielle Virulenz gezielt bekämpfen, anstatt die Bakterien direkt zu töten.
This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und sein Potenzial für therapeutische Anwendung bei der Cholera-Behandlung aus .
Eigenschaften
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-2,4-7H,3,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXRDXTYPCPBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Record name | Virstatin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Virstatin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237406 | |
| Record name | Isodibut | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88909-96-0 | |
| Record name | Virstatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88909-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodibut | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088909960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodibut | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIRSTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SR2Q1Y6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



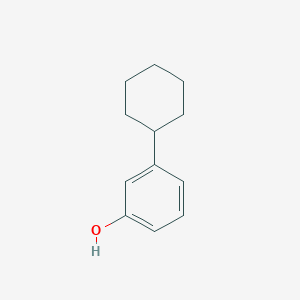
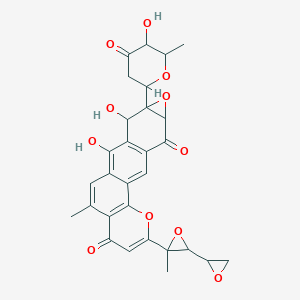

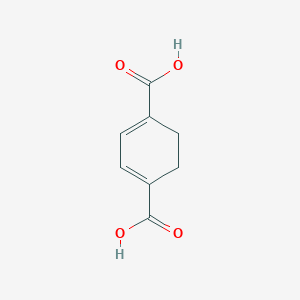
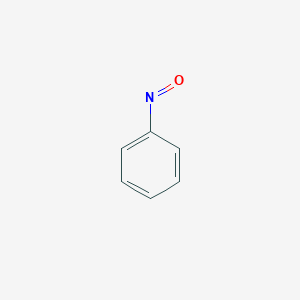
![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)
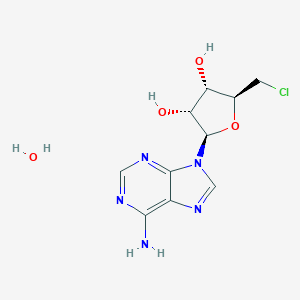
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)

